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Compound of Interest

Compound Name: 3-Morpholinobenzoic Acid

Cat. No.: B1351238

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
Morpholinobenzoic acid, a versatile building block in pharmaceutical and materials science
research.[1][2] The document details the expected data from Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental
protocols for acquiring such data. Due to the limited availability of published experimental
spectra for this specific compound, the data presented herein is a combination of predicted
values based on analogous structures and established spectroscopic principles.

Introduction to 3-Morpholinobenzoic Acid

3-Morpholinobenzoic acid (CAS 215309-00-5) is a white to off-white crystalline solid with a
molecular formula of C11H13NOs and a molecular weight of 207.23 g/mol .[1][3][4] Its structure
incorporates a benzoic acid moiety substituted with a morpholine ring at the 3-position. This
combination of a carboxylic acid group and a tertiary amine makes it a valuable intermediate in
the synthesis of a variety of more complex molecules with potential applications in drug
discovery and materials science.[2] The morpholino group, in particular, is often introduced to
enhance the solubility and bioavailability of drug candidates.[1]

Spectroscopic Data

The following sections present the predicted spectroscopic data for 3-Morpholinobenzoic
acid. These predictions are based on the analysis of its constituent functional groups and
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comparison with known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR)

The *H NMR spectrum of 3-Morpholinobenzoic acid is expected to show distinct signals for
the aromatic protons, the morpholine protons, and the acidic proton of the carboxylic acid. The
predicted chemical shifts (d) are presented in Table 1.

Table 1: Predicted *H NMR Spectral Data for 3-Morpholinobenzoic Acid

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

-COOH >10 Broad Singlet 1H

Aromatic C-H 7.0-8.0 Multiplet 4H

Morpholine -CH2-N- ~3.2 Triplet 4H

Morpholine -CH2-O- ~3.8 Triplet 4H

Solvent: DMSO-ds

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum will provide information on the different carbon environments within the
molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted 13C NMR Spectral Data for 3-Morpholinobenzoic Acid
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Carbon Atom

Predicted Chemical Shift (8, ppm)

C=0 (Carboxylic Acid) ~167
Aromatic C-COOH ~131
Aromatic C-N ~152
Aromatic C-H 115-130
Morpholine -CH2-N- ~48
Morpholine -CHz-O- ~66

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The predicted key IR absorption bands for 3-

Morpholinobenzoic acid are listed in Table 3.

Table 3: Predicted IR Absorption Data for 3-Morpholinobenzoic Acid

Functional Group

Predicted Absorption

Range (cm™?)

Intensity

O-H Stretch (Carboxylic Acid) 2500-3300 Broad, Strong

C-H Stretch (Aromatic) 3000-3100 Medium

C-H Stretch (Aliphatic) 2850-2960 Medium

C=0 Stretch (Carboxylic Acid) 1680-1710 Strong

C=C Stretch (Aromatic) 1450-1600 Medium

C-N Stretch (Tertiary Amine) 1000-1250 Medium

C-O-C Stretch (Ether in

Morpholine) 1070-1150 Strong
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The predicted mass spectral data for 3-Morpholinobenzoic acid are presented
in Table 4.

Table 4: Predicted Mass Spectrometry Data for 3-Morpholinobenzoic Acid

m/z lon Notes
207 [M]* Molecular lon
Loss of the carboxylic acid
162 [M - COOH]*
group
Fragmentation of the
148 [M - C2H4O - H]* . .
morpholine ring
Loss of the morpholine
120 [M - CaHsNO]* )
substituent
92 [CeH4O]*
77 [CeHs]* Phenyl cation

Experimental Protocols

The following are general methodologies for acquiring high-quality spectroscopic data for a
solid sample like 3-Morpholinobenzoic acid.

NMR Spectroscopy

Sample Preparation:
» Weigh 5-10 mg of 3-Morpholinobenzoic acid into a clean, dry NMR tube.
e Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCls).

o Cap the tube and gently agitate or sonicate to dissolve the sample completely.
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H NMR Acquisition:

e Instrument: A 300 MHz or higher field NMR spectrometer.

e Parameters:

[¢]

Pulse sequence: Standard single-pulse sequence.

Number of scans: 8-16.

[e]

o

Relaxation delay: 1-5 seconds.

[¢]

Spectral width: 0-15 ppm.

e Processing: Fourier transform the raw data, phase the spectrum, and perform baseline
correction. Calibrate the spectrum using the residual solvent peak as a reference.

13C NMR Acquisition:
e Instrument: A 75 MHz or higher field NMR spectrometer.

e Parameters:

[¢]

Pulse sequence: Standard proton-decoupled pulse sequence.

Number of scans: 1024 or more to achieve adequate signal-to-noise.

[¢]

[e]

Relaxation delay: 2-5 seconds.

o

Spectral width: 0-200 ppm.

e Processing: Fourier transform the raw data, phase the spectrum, and perform baseline
correction. Reference the spectrum to the solvent peak.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):
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e Grind a small amount (1-2 mg) of 3-Morpholinobenzoic acid with approximately 100-200
mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent or translucent pellet.

Data Acquisition:
e Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

e Procedure:

[¢]

Acquire a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder.

[e]

Acquire the sample spectrum.

(¢]

The instrument software will automatically ratio the sample spectrum against the
background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

Sample Preparation (for Electrospray lonization - ESI):

e Prepare a dilute solution of 3-Morpholinobenzoic acid (approximately 10-100 pg/mL) in a
suitable solvent such as methanol or acetonitrile.

e A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may
be added to the solvent to promote ionization, depending on the desired ionization mode
(positive or negative).

Data Acquisition:
e Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

e Procedure:
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o Infuse the sample solution directly into the ESI source at a constant flow rate.
o Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

o For fragmentation analysis (MS/MS), select the molecular ion (m/z 207) as the precursor
ion and acquire the product ion spectrum.

Workflow for Spectroscopic Analysis

The logical flow of a comprehensive spectroscopic analysis for structural elucidation is depicted
in the following diagram.

Sample Preparation

3-Morpholinobenzoic Acid

Spectroscopic Techniques

NMR Spectroscopy

(H & 5C) IR Spectroscopy

Mass Spectrometry

NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling) (Functional Groups) (Molecular Weight, Fragmentation)

Data &terpretaﬁon

Structural Flucidation

Confirm Structure of

3-Morpholinobenzoic Acid

Click to download full resolution via product page

A flowchart illustrating the workflow for the spectroscopic analysis of 3-Morpholinobenzoic
acid.
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Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
characteristics of 3-Morpholinobenzoic acid. The tabulated data, based on established
principles and analysis of analogous structures, serves as a valuable reference for researchers
in the identification and characterization of this compound. The detailed experimental protocols
offer practical guidance for obtaining high-quality spectroscopic data. The synergistic
application of NMR, IR, and MS, as outlined in the workflow, is essential for the unambiguous
structural elucidation and purity assessment of 3-Morpholinobenzoic acid in a research and
development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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